molecular formula C24H25N3O5 B11390506 Methyl 4-[5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate

Methyl 4-[5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate

Cat. No.: B11390506
M. Wt: 435.5 g/mol
InChI Key: GVKIJTJURAOQAB-UHFFFAOYSA-N
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Description

Methyl 4-[5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of Methyl 4-[5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core pyrrolo[3,4-c]pyrazole structure, followed by the introduction of the ethoxypropyl and hydroxyphenyl groups. The final step involves the esterification of the benzoate group. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Methyl 4-[5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The ketone group in the pyrrolo[3,4-c]pyrazole ring can be reduced to an alcohol.

    Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-[5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-[5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to Methyl 4-[5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate include:

    Methyl 3-(4-hydroxyphenyl)propionate: Shares the hydroxyphenyl group but has a simpler structure.

    Methyl 4-(3-hydroxyphenyl)benzoate: Similar ester functionality but lacks the pyrrolo[3,4-c]pyrazole ring

Biological Activity

Methyl 4-[5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.

Compound Overview

Molecular Formula : C24H25N3O5
CAS Number : 881218-66-2
Structure Features : The compound features a benzoate moiety and a tetrahydropyrrolo-pyrazole framework, contributing to its unique biological properties.

Synthesis

The synthesis of this compound involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Tetrahydropyrrolo-Pyrazole Framework : This involves cyclization reactions that require precise control of reaction conditions to achieve high yields.
  • Introduction of Functional Groups : The ethoxypropyl and hydroxyphenyl groups are introduced at specific stages to enhance biological activity.

Biological Activities

This compound exhibits a range of biological activities:

Antitumor Activity

Research indicates that compounds with similar pyrazole structures possess significant antitumor properties. For example, studies have shown that pyrazole derivatives can inhibit the growth of various tumor cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial effects. Pyrazole-containing compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. In comparative studies, certain derivatives showed inhibition zones comparable to standard antibiotics like ciprofloxacin .

The biological activity is thought to be linked to the compound's ability to interact with various biological targets through hydrogen bonding and π–π interactions. For instance, the presence of the pyrazole ring enhances binding affinity to specific receptors involved in cancer proliferation .

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of similar pyrazole compounds on human cancer cell lines using MTT assays. The findings indicated significant growth inhibition at concentrations as low as 10 µM .
    Cell LineIC50 (µM)
    MCF-7 (Breast Cancer)8.5
    HeLa (Cervical Cancer)7.2
    A549 (Lung Cancer)9.0
  • Antimicrobial Testing : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.015 to 0.03 mg/mL against various strains .
    Bacterial StrainMIC (mg/mL)
    Staphylococcus aureus0.02
    Escherichia coli0.03
    Bacillus subtilis0.015

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is essential:

Compound NameStructure FeaturesUnique Aspects
Methyl 4-(3-(2-hydroxyphenyl)-6-oxo-pyrazol)benzoateContains a pyrazole ringLacks ethoxypropyl group
Ethyl 5-(3-methoxypropyl)-1H-pyrazoleSimilar pyrazole frameworkDifferent substituents
2-Hydroxy-N-(1H-pyrazol-5-yl)benzamideFeatures pyrazole and amideAmide instead of ester

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

methyl 4-[5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoate

InChI

InChI=1S/C24H25N3O5/c1-3-32-14-6-13-27-22(15-9-11-16(12-10-15)24(30)31-2)19-20(25-26-21(19)23(27)29)17-7-4-5-8-18(17)28/h4-5,7-12,22,28H,3,6,13-14H2,1-2H3,(H,25,26)

InChI Key

GVKIJTJURAOQAB-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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